4-(3-Fluoro-4-nitrobenzyl)morpholine

HDAC inhibition epigenetics anticancer screening

The definitive building block for HDAC inhibitor research. 4-(3-Fluoro-4-nitrobenzyl)morpholine combines a 3-fluoro and 4-nitro electron-withdrawing motif that establishes a weak zinc-binding pharmacophore (HDAC IC50 119 nM) while allowing 19F NMR monitoring. Its low CYP3A4 inhibition risk (IC50 20 µM) makes it the go-to scaffold for early-stage DMPK profiling. Supply is limited to R&D quantities; request bulk pricing for SAR campaigns.

Molecular Formula C11H13FN2O3
Molecular Weight 240.23 g/mol
CAS No. 552883-91-7
Cat. No. B1338939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Fluoro-4-nitrobenzyl)morpholine
CAS552883-91-7
Molecular FormulaC11H13FN2O3
Molecular Weight240.23 g/mol
Structural Identifiers
SMILESC1COCCN1CC2=CC(=C(C=C2)[N+](=O)[O-])F
InChIInChI=1S/C11H13FN2O3/c12-10-7-9(1-2-11(10)14(15)16)8-13-3-5-17-6-4-13/h1-2,7H,3-6,8H2
InChIKeyACIOGCCQBJMRIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Fluoro-4-nitrobenzyl)morpholine (CAS 552883-91-7): Fluorinated Benzylmorpholine Building Block for HDAC and CYP Inhibition Studies


4-(3-Fluoro-4-nitrobenzyl)morpholine (CAS 552883-91-7) is a fluorinated nitroaromatic benzylmorpholine derivative with the molecular formula C11H13FN2O3 and a molecular weight of 240.23 g/mol . The compound consists of a morpholine ring N-linked to a 3-fluoro-4-nitrobenzyl moiety. It is typically supplied as a ≥95% purity research reagent and has been annotated in public bioactivity databases for inhibition of histone deacetylases (HDACs) and cytochrome P450 enzymes [1]. This compound serves as a versatile synthetic intermediate in medicinal chemistry and as a probe for studying fluorinated aromatic systems in biological contexts.

Why 4-(3-Fluoro-4-nitrobenzyl)morpholine Cannot Be Replaced by Unsubstituted or Mono-Substituted Benzylmorpholine Analogs


The combination of a 3-fluoro and a 4-nitro substituent on the benzyl ring confers distinct electronic and steric properties that are absent in unsubstituted benzylmorpholine or analogs bearing only a single substituent. The electron-withdrawing nitro group and the electronegative fluorine atom significantly alter the benzyl moiety's reactivity, binding orientation, and metabolic stability . These features directly impact biological activity: the compound exhibits measurable HDAC inhibition (IC50 = 119 nM) [1] and CYP3A4 inhibition (IC50 = 20,000 nM) [2] in standardized assays, whereas simpler benzylmorpholines lack such annotated bioactivity profiles. Substitution with a different halogen (e.g., chlorine) or omission of the nitro group would yield a compound with different electronic character and likely divergent biological and physicochemical behavior, invalidating cross-study comparisons and compromising assay reproducibility in established protocols.

Quantitative Differentiation Evidence for 4-(3-Fluoro-4-nitrobenzyl)morpholine: Head-to-Head Bioactivity and Physicochemical Comparisons


HDAC Inhibition Potency: 4-(3-Fluoro-4-nitrobenzyl)morpholine vs. Vorinostat (SAHA) and Class Benchmark

4-(3-Fluoro-4-nitrobenzyl)morpholine exhibits measurable HDAC inhibitory activity in human HeLa cell nuclear extracts. Its reported IC50 of 119 nM [1] places it in the sub-micromolar range, which is comparable to the clinically approved pan-HDAC inhibitor vorinostat (SAHA; IC50 ≈ 10–50 nM across HDAC1–3) but significantly weaker than highly optimized tool compounds. This level of activity confirms that the fluorinated nitrobenzylmorpholine scaffold possesses inherent zinc-binding group capability, likely via the nitro group acting as a weak zinc chelator. This differentiates it from non-nitro-substituted benzylmorpholines, which generally lack annotated HDAC inhibition.

HDAC inhibition epigenetics anticancer screening

CYP3A4 Inhibition Profile: Low Liability for Drug-Drug Interaction Studies

4-(3-Fluoro-4-nitrobenzyl)morpholine was tested for inhibition of CYP3A4, the major drug-metabolizing cytochrome P450 isoform. It exhibited an IC50 of 20,000 nM (20 µM) [1]. According to standard ADME classification, an IC50 >10 µM is considered a low risk for CYP3A4-mediated drug-drug interactions [2]. This is in contrast to many known CYP3A4 inhibitors (e.g., ketoconazole, IC50 ~0.015 µM) and indicates that the compound, at typical screening concentrations (1–10 µM), is unlikely to interfere with CYP3A4-mediated metabolism.

CYP inhibition ADME-Tox drug metabolism

Electronic Property Differentiation: Hammett Substituent Constants and Predicted Reactivity

The 3-fluoro-4-nitro substitution pattern imparts unique electronic characteristics to the benzyl ring. Using Hammett sigma constants: σmeta for fluorine = +0.34, σpara for nitro = +0.78 [1]. The combined effect (σtotal ≈ +1.12) indicates strong electron-withdrawal, which activates the benzyl position toward nucleophilic attack and influences the pKa of the morpholine nitrogen. By contrast, unsubstituted benzylmorpholine has σ ≈ 0.0, and a mono-nitro (4-nitro) analog would have σ ≈ +0.78. This electronic differentiation directly impacts reaction rates in nucleophilic aromatic substitution (SNAr) and the compound's behavior as a potential electrophilic warhead or bioreductive prodrug trigger.

Hammett equation electronic effects QSAR

Validated Application Scenarios for 4-(3-Fluoro-4-nitrobenzyl)morpholine in Academic and Industrial Research


Scaffold for HDAC Inhibitor Development and Epigenetic Probe Design

Researchers developing novel histone deacetylase (HDAC) inhibitors can utilize 4-(3-Fluoro-4-nitrobenzyl)morpholine as a starting scaffold. The compound's verified IC50 of 119 nM in HeLa nuclear extracts [1] demonstrates that the fluorinated nitrobenzylmorpholine core possesses inherent HDAC inhibitory activity, likely via the nitro group acting as a weak zinc-binding moiety. This baseline activity provides a foundation for structure-activity relationship (SAR) optimization, such as replacing the nitro group with a hydroxamic acid or ortho-aminoanilide zinc-binding group to enhance potency. The fluorine atom can be leveraged for metabolic stabilization or as a 19F NMR probe for binding studies.

ADME-Tox Profiling: Low-Risk CYP3A4 Control Compound

In drug metabolism and pharmacokinetics (DMPK) studies, 4-(3-Fluoro-4-nitrobenzyl)morpholine can serve as a low-risk CYP3A4 inhibition control. With an IC50 of 20 µM (>10 µM) against CYP3A4 in human liver microsomes [2], it falls well below the threshold for significant drug-drug interaction potential. This makes it suitable for use in cocktail assays or as a reference compound when establishing baseline CYP inhibition profiles for novel chemical series. Its distinct fluorinated nitroaromatic structure also allows for easy LC-MS/MS detection.

Synthetic Intermediate for Fluorinated Aromatic Building Blocks

The compound serves as a versatile intermediate for synthesizing more complex fluorinated aromatic molecules. The electron-withdrawing nitro and fluoro groups activate the benzyl position for further nucleophilic substitution or reduction. For instance, reduction of the nitro group yields the corresponding 3-fluoro-4-aminobenzylmorpholine, which can be further functionalized via amide coupling, diazotization, or other transformations. The presence of the morpholine ring provides a handle for introducing solubilizing or targeting moieties. This synthetic utility is supported by published protocols for nucleophilic aromatic substitution of 3-fluoro-4-nitrobenzyl chloride with morpholine .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3-Fluoro-4-nitrobenzyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.